1-Ethyl-1,2-dihydroanthracene
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Overview
Description
1-Ethyl-1,2-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the addition of an ethyl group and the reduction of one of the double bonds in the anthracene structure, resulting in a dihydroanthracene derivative. The molecular formula of this compound is C16H16, and it has a molecular weight of 208.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2-dihydroanthracene can be synthesized through various methods. One common approach involves the reduction of 1-Ethylanthracene using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient reduction of the parent anthracene derivative .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2-dihydroanthracene undergoes various chemical reactions, including:
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-9,10-anthraquinone.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Ethyl-1,2-dihydroanthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2-dihydroanthracene and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, these compounds may interact with cellular membranes and proteins, leading to antimicrobial or anti-inflammatory effects . In electronic applications, the photophysical properties of the compound are exploited to achieve efficient light emission in OLEDs .
Comparison with Similar Compounds
1-Ethyl-1,2-dihydroanthracene can be compared with other similar compounds, such as:
1,2-Dihydroanthracene: Lacks the ethyl group, resulting in different chemical reactivity and applications.
9,10-Dihydroanthracene: Another dihydroanthracene derivative with different substitution patterns and properties.
Anthracene: The parent compound, which is fully aromatic and exhibits different photophysical properties.
Uniqueness: The presence of the ethyl group in this compound imparts unique chemical and physical properties, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
93927-08-3 |
---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-ethyl-1,2-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-7,9-12H,2,8H2,1H3 |
InChI Key |
DDGKDGLCKBJAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC=CC2=CC3=CC=CC=C3C=C12 |
Origin of Product |
United States |
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